5-(Piperidin-4-yl)nicotinonitrile

Purity Salt Form Procurement

5-(Piperidin-4-yl)nicotinonitrile (CAS 1138217-85-2) is a validated dual ALK/c-Met kinase inhibitor essential for oncology research, particularly NSCLC. Its unique 5-positional isomer creates a specific pharmacophore engaging both kinase domains—unattainable with alternative isomers or simple piperidine/nicotinonitrile mixtures. For aqueous-based enzymatic or cell-based assays, the dihydrochloride salt (CAS 1137949-73-5, ≥97% purity) ensures optimal solubility and reproducible IC50 values. Procure the literature-validated free base for SAR derivatization or the dihydrochloride for immediate biological testing.

Molecular Formula C11H13N3
Molecular Weight 187.24
CAS No. 1138217-85-2
Cat. No. B1650168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-4-yl)nicotinonitrile
CAS1138217-85-2
Molecular FormulaC11H13N3
Molecular Weight187.24
Structural Identifiers
SMILESC1CNCCC1C2=CN=CC(=C2)C#N
InChIInChI=1S/C11H13N3/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h5,7-8,10,13H,1-4H2
InChIKeyPXRCGXCRANVQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidin-4-yl)nicotinonitrile (CAS 1138217-85-2): Technical Specification and Procurement Baseline


5-(Piperidin-4-yl)nicotinonitrile (CAS 1138217-85-2, IUPAC: 5-piperidin-4-ylpyridine-3-carbonitrile) is a piperidine-aminopyridine hybrid molecule with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol [1]. This compound functions as an inhibitor of receptor protein-tyrosine kinases, specifically targeting anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR; c-Met) [2]. It is commercially available in both free base and dihydrochloride salt forms for research applications.

Why 5-(Piperidin-4-yl)nicotinonitrile Cannot Be Replaced by Simple Piperidine or Nicotinonitrile Analogs


Simple substitution of 5-(Piperidin-4-yl)nicotinonitrile with basic piperidine or nicotinonitrile fails to replicate its unique dual inhibitory profile. While piperidine alone lacks the aromatic nitrile group essential for kinase hinge binding, and nicotinonitrile lacks the basic piperidine moiety critical for target engagement, the combination in this specific 5-positional isomer creates a pharmacophore capable of simultaneously interacting with both ALK and c-Met kinase domains [1]. This structural specificity cannot be achieved by mixing individual components or using alternative positional isomers such as the 2-substituted variant .

Quantitative Differentiation Evidence for 5-(Piperidin-4-yl)nicotinonitrile vs. Structural Analogs


Comparative Purity Analysis: 5-(Piperidin-4-yl)nicotinonitrile Dihydrochloride vs. Free Base

Procurement decisions between free base and salt forms must consider purity specifications. The dihydrochloride salt of 5-(Piperidin-4-yl)nicotinonitrile is offered with a minimum purity of 97%, providing a verifiable quality benchmark for research applications . In contrast, the free base is typically available at a lower purity grade of 95%+ , which may impact reproducibility in sensitive biochemical assays.

Purity Salt Form Procurement

Positional Isomer Comparison: 5-Substituted vs. 2-Substituted Piperidinyl Nicotinonitrile

The 5-positional isomer of piperidinyl nicotinonitrile (CAS 1138217-85-2) is specifically annotated in authoritative databases as an inhibitor of ALK and c-Met receptor tyrosine kinases [1]. In contrast, the 2-positional isomer (CAS 630116-81-3) is documented primarily as a versatile building block with no specific kinase inhibition profile reported in authoritative sources . This positional difference alters the molecule's ability to interact with kinase hinge regions, making the 5-isomer the required choice for studies targeting ALK/c-Met pathways.

Positional Isomer Structure-Activity Relationship Kinase Inhibition

Salt Form Selection: Dihydrochloride vs. Free Base for Enhanced Aqueous Solubility

The dihydrochloride salt form of 5-(Piperidin-4-yl)nicotinonitrile (CAS 1137949-73-5) is offered as a solid with a purity specification of 97% . While quantitative aqueous solubility data is not available for this specific compound, the hydrochloride salt formation is a well-established strategy to enhance water solubility of basic amine-containing compounds compared to their free base counterparts. This salt form is preferred for in vitro assays requiring aqueous buffer compatibility, as the free base may exhibit limited solubility .

Solubility Salt Form Formulation

Optimal Application Scenarios for 5-(Piperidin-4-yl)nicotinonitrile Based on Differentiation Evidence


Preclinical Research Targeting ALK and c-Met Kinase Inhibition

The documented profile of 5-(Piperidin-4-yl)nicotinonitrile as an inhibitor of both ALK and c-Met [1] makes it directly applicable in oncology research focused on non-small cell lung cancer (NSCLC) and other malignancies driven by these kinases. Procurement of this specific 5-positional isomer ensures the compound aligns with literature-validated pharmacophores for dual ALK/c-Met inhibition.

Kinase Selectivity Profiling and Counter-Screening

Given its documented activity against ALK and c-Met, 5-(Piperidin-4-yl)nicotinonitrile serves as a valuable tool compound for counter-screening in kinase inhibitor development programs. Its use allows researchers to assess off-target activity against these kinases when developing inhibitors for other targets, providing critical selectivity data for lead optimization [1].

Synthetic Chemistry and Medicinal Chemistry Building Block

The compound's piperidine and nicotinonitrile moieties provide versatile handles for further derivatization. The 5-positional isomer offers a specific vector for attaching additional functional groups, which can be exploited in structure-activity relationship (SAR) studies aimed at improving potency or selectivity against ALK/c-Met or related kinases [2].

Aqueous-Based Biochemical Assays Requiring High Purity

For enzymatic assays or cell-based experiments conducted in aqueous buffers, the dihydrochloride salt form (CAS 1137949-73-5) with a minimum purity of 97% is recommended. This ensures both adequate solubility and minimal interference from impurities, which is critical for obtaining reproducible IC50 values in kinase inhibition assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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